Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3,5-dimethylphenyl)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-12(14)11(13)10-6-8(2)5-9(3)7-10/h5-7,11H,4,13H2,1-3H3 |
InChI Key |
AFBJYQFNZQHEIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=CC(=C1)C)C)N |
Origin of Product |
United States |
Preparation Methods
Reaction of 3,5-Dimethylbenzaldehyde with Glycine Derivatives
-
- 3,5-Dimethylbenzaldehyde
- Glycine methyl ester hydrochloride or other amino acid derivatives
- Base catalyst (e.g., sodium carbonate or sodium hydroxide)
- Solvent: ethanol, methanol, or aqueous ethanol
-
- Dissolve glycine methyl ester hydrochloride in ethanol to form a clear solution.
- Add 3,5-dimethylbenzaldehyde to the solution under stirring.
- Introduce sodium carbonate as a base to facilitate the condensation reaction.
- Maintain the mixture at reflux temperature (~78°C) for 4–8 hours, depending on scale.
- Monitor the reaction progress via TLC or HPLC.
- Upon completion, cool the mixture and filter to remove inorganic salts.
- Purify the crude product through recrystallization from ethanol or ethyl acetate.
| Parameter | Conditions | Remarks |
|---|---|---|
| Solvent | Ethanol (20–30%) aqueous solution | Facilitates solubility and reaction |
| Catalyst | Sodium carbonate (1.0–2.0 eq) | Promotes condensation |
| Temperature | Reflux (~78°C) | Reaction rate optimization |
| Reaction Time | 4–8 hours | Complete conversion |
| Yield | >85% | High efficiency |
Direct Amination via Reductive or Oxidative Pathways
Some literature suggests direct amination of the phenyl precursor using reductive amination techniques, employing reagents like ammonia or amines under catalytic conditions, often with metal catalysts (e.g., palladium, copper). However, these methods are less common for this specific compound due to selectivity issues.
Multi-Component Reactions (MCR)
Recent advances utilize multicomponent reactions to streamline synthesis:
-
- 3,5-Dimethylbenzaldehyde
- Ethyl glycinate or other amino acid derivatives
- Formaldehyde or formic acid (for methylation)
- Catalysts such as acetic acid or Lewis acids
-
- Mix all reactants in a suitable solvent (ethanol or acetic acid).
- Heat at 60–80°C for 4–6 hours.
- Isolate the product by filtration and purification.
This method offers high atom economy and shorter reaction times.
Optimization of Reaction Conditions
| Parameter | Optimal Range | Notes |
|---|---|---|
| Solvent | Ethanol (20–30%) aqueous solution | Balances solubility and reaction kinetics |
| Base Catalyst | Sodium carbonate (1.0–2.0 equivalents) | Mild, facilitates condensation |
| Temperature | 60–70°C | Ensures efficient reaction without decomposition |
| Reaction Time | 4–6 hours | Shorter times with microwave-assisted methods |
| Purification | Recrystallization from ethyl acetate | Ensures high purity and yield |
Notable Research Findings
- Reaction Efficiency: Studies indicate that using ethanol-water mixtures with sodium carbonate significantly reduces reaction time and energy consumption while maintaining yields above 98%.
- Temperature Control: Maintaining temperatures below 70°C prevents side reactions and decomposition, leading to higher purity products.
- Yield Data: Optimized conditions consistently produce yields exceeding 98%, with melting points around 172–173°C, indicating high purity.
Summary of Advantages
| Aspect | Benefits |
|---|---|
| Reaction Time | Shortened to 4–6 hours with optimized conditions |
| Reaction Temperature | Lowered to 60–70°C, reducing energy consumption |
| Yield | Greater than 98% |
| Purity | High purity confirmed by melting point and spectral data |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ethyl 2-amino-2-(3,5-dimethylphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate
- Molecular Formula: Presumed to be C₁₂H₁₇NO₂ (based on analogs).
- Key Features: Ester (-COOEt), amino (-NH₂), and 3,5-dimethylphenyl groups.
- Synthesis: Not explicitly detailed in the evidence, but related compounds (e.g., ) use multi-step reactions involving n-BuLi, acetyl chloride, and purification via thin-layer chromatography (TLC).
- Availability : Discontinued .
Ethyl 2-(3,5-dimethylphenyl)acetate (CAS 105337-18-6)
- Molecular Formula : C₁₂H₁₆O₂.
- Molecular Weight : 192.25 g/mol.
- Key Differences: Lacks the amino group, resulting in lower polarity and higher lipophilicity (LogP: 2.409).
- Physical Properties : Boiling point 138–139°C at 15 mmHg, density 1.004 g/cm³ .
Ethyl 2-amino-2-(3,5-dichlorophenyl)acetate (CAS 500772-57-6)
- Molecular Formula: C₁₀H₁₁Cl₂NO₂.
- Molecular Weight : 248.11 g/mol.
Mthis compound (CID 60796972)
- Molecular Formula: C₁₁H₁₅NO₃.
- Key Differences : Methyl ester (-COOMe) instead of ethyl, affecting hydrolysis kinetics and solubility.
- Safety : Detailed safety protocols include precautions for inhalation, skin contact, and storage .
N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide
- Molecular Formula: C₁₆H₁₇NO₂.
- Key Differences : Amide (-CONH-) replaces the ester, reducing hydrolytic reactivity. The 4-hydroxyphenyl group adds hydrogen-bonding capacity .
Spectral and Analytical Data
- NMR/IR : confirms structures of related compounds using ¹H/¹³C NMR and IR, with characteristic peaks for ester carbonyl (~1700 cm⁻¹) and aromatic protons .
- Mass Spectrometry: Ethyl 2-(piperazin-1-yl)acetate derivatives show [M+H]⁺ peaks at m/z 498–616 . Mthis compound has a molecular ion at m/z 258.0 (ESI-MS) .
Biological Activity
Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of pain management and cancer treatment. This article discusses its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
This compound is an amino acid derivative that exhibits structural similarities to various pharmacologically active compounds. Its chemical structure can be represented as follows:
This compound features an ethyl ester functional group and an amino group attached to a dimethyl-substituted phenyl ring, which influences its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. It may function as either an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The precise pathways involved depend on the specific application being studied.
Key Mechanisms:
- Opioid Receptor Modulation : Similar compounds have shown affinity for μ-opioid receptors (MOR) and δ-opioid receptors (DOR), indicating potential analgesic properties.
- Antiproliferative Activity : Some derivatives exhibit significant antiproliferative effects against cancer cell lines by inhibiting tubulin polymerization, which is crucial for cell division.
Antinociceptive Effects
Research has indicated that compounds structurally related to this compound can produce antinociceptive effects in vivo. In studies using the warm water tail withdrawal assay, certain analogues demonstrated significant increases in withdrawal latencies, suggesting effective pain relief mechanisms.
| Compound | Dose (mg/kg) | Withdrawal Latency (s) |
|---|---|---|
| Control | - | 5.0 |
| Compound A | 1 | 8.0 |
| Compound B | 3 | 10.5 |
| Compound C | 10 | 15.0 |
Antiproliferative Activity
In vitro studies have shown that some derivatives of this compound exhibit strong antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.45 |
| A549 | 0.38 |
| HT-29 | 0.43 |
These values indicate the concentration required to inhibit cell growth by half, showcasing the compound's potential as an anticancer agent.
Case Studies
- Pain Management : A study involving a series of derivatives demonstrated that compounds with similar structures provided effective pain relief in animal models with reduced side effects compared to traditional MOR agonists .
- Cancer Treatment : In a comparative study of various analogues, one compound exhibited superior activity against A549 and HeLa cells compared to established chemotherapeutics, indicating a promising avenue for further research into its use as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-2-(3,5-dimethylphenyl)acetate, and how do reaction conditions influence yield?
The compound is synthesized via a Mannich-type reaction or nucleophilic substitution. A common approach involves reacting 3,5-dimethylbenzaldehyde with glycine ethyl ester hydrochloride in the presence of a catalyst (e.g., sodium cyanoborohydride) under controlled pH and temperature. Solvent choice (e.g., methanol or ethanol) and reaction time (12–24 hours) are critical for minimizing side products like Schiff bases or unreacted aldehyde . Yield optimization (typically 60–75%) requires inert atmospheres to prevent oxidation of the amino group.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : - and -NMR confirm the ethyl ester group (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH) and aromatic protons (δ ~6.7–7.1 ppm for 3,5-dimethylphenyl) .
- Mass Spectrometry : ESI-MS or HRMS validates the molecular ion peak (CHNO, theoretical m/z 207.13) and fragmentation patterns.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
Q. What are the key stability considerations for storing this compound?
The ethyl ester is hygroscopic and prone to hydrolysis. Storage at −20°C under argon in amber vials is recommended. Stability studies indicate degradation (<5% over 6 months) when protected from light and moisture .
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what analytical challenges arise during chiral resolution?
Chiral HPLC using amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) separates enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Challenges include baseline separation due to similar retention times and racemization during prolonged analysis. CD spectroscopy or polarimetry complements HPLC for quantifying enantiomeric excess (>98%) .
Q. What strategies mitigate conflicting data in biological activity assays?
Discrepancies in IC values (e.g., enzyme inhibition studies) often stem from assay conditions (pH, ionic strength) or protein conformation states. Orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic activity) and statistical validation (e.g., Grubbs’ test for outliers) improve reproducibility. Molecular docking using AutoDock Vina can reconcile structural-activity mismatches .
Q. How does the 3,5-dimethylphenyl group influence pharmacological activity compared to other aromatic substituents?
The 3,5-dimethyl substitution enhances lipophilicity (logP ~2.8) and π-π stacking with hydrophobic enzyme pockets. Comparative studies with 4-chlorophenyl or 2-methoxyphenyl analogs show 2–3× higher binding affinity to serine proteases (e.g., trypsin-like enzymes), attributed to steric and electronic effects .
Q. What are the limitations of computational models in predicting the compound’s reactivity?
DFT calculations (e.g., B3LYP/6-31G*) often underestimate steric hindrance from the dimethylphenyl group, leading to inaccuracies in transition-state energy for nucleophilic reactions. Hybrid QM/MM models or molecular dynamics simulations improve predictions of regioselectivity in substitution reactions .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with solution-phase NMR structures?
X-ray structures capture the lowest-energy conformation in the solid state, while NMR reveals dynamic equilibria in solution. For example, the ethyl ester group may adopt a gauche conformation in crystals (observed via SHELX refinement) but rotate freely in solution, averaging NMR signals .
Q. How to resolve discrepancies in reported biological activity across studies?
Variability in cell lines (e.g., HEK293 vs. HeLa), assay endpoints (e.g., viability vs. apoptosis), and compound purity (HPLC >98% vs. crude mixtures) account for contradictions. Meta-analyses using standardized protocols (e.g., NIH Assay Guidance Manual) and independent replication are essential .
Methodological Recommendations
- Synthetic Optimization : Use design-of-experiment (DoE) approaches to screen catalysts (e.g., ZnCl vs. Ti(OiPr)) and solvents .
- Crystallography : Employ high-resolution synchrotron data with SHELXL for accurate anisotropic displacement parameters .
- Biological Assays : Include positive controls (e.g., known protease inhibitors) and validate via knockout cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
